molecular formula C6H3BrN2O B1285314 4-Bromo-2-cyanopyridine 1-oxide CAS No. 62150-44-1

4-Bromo-2-cyanopyridine 1-oxide

Cat. No.: B1285314
CAS No.: 62150-44-1
M. Wt: 199 g/mol
InChI Key: CLCFCWRGARDMIV-UHFFFAOYSA-N
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Description

4-Bromo-2-cyanopyridine 1-oxide (CAS 62150-44-1) is a multifunctional heterocyclic compound of significant interest in modern organic and medicinal chemistry. Its structure incorporates three distinct reactive sites—the bromo substituent, the cyano group, and the N-oxide functionality—making it a versatile building block for the synthesis of diversely functionalized azines . Heterocyclic N-oxides like this compound are pivotal intermediates in regioselective C-H functionalization, including C-H arylation, and are key precursors for the synthesis of 2-halo, 2-amino, and 2-cyano azines . The presence of both bromine and nitrile groups on the pyridine ring allows this compound to undergo various cross-coupling reactions and nucleophilic substitutions, facilitating the development of novel molecular architectures . It serves as a crucial scaffold in the industrial synthesis of pharmaceuticals and as a novel pharmacophore in drug discovery programs . This product is intended for research applications and is not for human or veterinary use.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

4-bromo-1-oxidopyridin-1-ium-2-carbonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H3BrN2O/c7-5-1-2-9(10)6(3-5)4-8/h1-3H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CLCFCWRGARDMIV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C[N+](=C(C=C1Br)C#N)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H3BrN2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30579496
Record name 4-Bromo-1-oxo-1lambda~5~-pyridine-2-carbonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30579496
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

199.00 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

62150-44-1
Record name 4-Bromo-1-oxo-1lambda~5~-pyridine-2-carbonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30579496
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Design and Synthesis of Advanced Derivatives and Analogues of 4 Bromo 2 Cyanopyridine 1 Oxide

Structural Modifications Targeting Specific Pyridine (B92270) Scaffolds

The pyridine N-oxide framework is significantly more reactive towards both nucleophiles and electrophiles compared to its parent pyridine analogue. scripps.edu The presence of the N-oxide group enhances the electrophilicity of the C-2 and C-4 positions, making the bromine atom at C-4 particularly susceptible to nucleophilic aromatic substitution (SNAr). youtube.comstackexchange.com This heightened reactivity provides a reliable strategy for introducing a diverse array of functional groups at the 4-position.

Research on analogous halopyridines has demonstrated that various nucleophiles can effectively displace the halide. sci-hub.se Oxygen, nitrogen, and sulfur-based nucleophiles readily react with 4-halopyridine scaffolds to yield ethers, amines, and thioethers, respectively. This strategy allows for the synthesis of a library of 4-substituted-2-cyanopyridine 1-oxides, which are valuable intermediates for pharmaceuticals and functional materials. nih.govresearchgate.net The reaction proceeds via a high-energy anionic intermediate (a Meisenheimer complex), the stability of which is enhanced by the electron-withdrawing nature of the N-oxide and cyano groups. stackexchange.com

Beyond substitution, the cyano group itself can be chemically modified. While it is often retained for its electronic properties or as a handle for further cyclization, it can be hydrolyzed under acidic or basic conditions to form an amide or a carboxylic acid, further expanding the range of accessible derivatives.

Reagent ClassSpecific ReagentProduct TypeResulting Scaffold
O-Nucleophiles Sodium Methoxide (NaOMe)Aryl Ether4-Methoxy-2-cyanopyridine 1-oxide
Sodium Phenoxide (NaOPh)Aryl Ether4-Phenoxy-2-cyanopyridine 1-oxide
N-Nucleophiles Ammonia (NH₃)Primary Amine4-Amino-2-cyanopyridine 1-oxide
PiperidineTertiary Amine4-(Piperidin-1-yl)-2-cyanopyridine 1-oxide
S-Nucleophiles Sodium Thiophenoxide (NaSPh)Thioether4-(Phenylthio)-2-cyanopyridine 1-oxide

Table 1: Representative structural modifications of 4-Bromo-2-cyanopyridine 1-oxide via nucleophilic aromatic substitution.

Synthesis of Fused Heterocyclic Systems Incorporating the this compound Framework

The 2-cyano group on the this compound scaffold is a key functional group for the construction of fused heterocyclic systems. This process, known as annulation, involves building a new ring onto the existing pyridine framework. The nitrile functionality can react with a wide range of binucleophilic reagents, where one nucleophilic center attacks the electrophilic nitrile carbon and the second center participates in a subsequent cyclization step.

This strategy is a powerful tool for creating complex polycyclic aromatic systems, which are prevalent in medicinal chemistry and material science. For example, the reaction of 2-cyanopyridine derivatives with hydrazine can lead to the formation of fused pyrazole rings, while reaction with hydroxylamine can yield fused isoxazole systems. These one-pot multicomponent reactions are efficient methods for generating molecular complexity from simple starting materials. semanticscholar.org The resulting fused N-oxide compounds can be used directly or deoxygenated in a final step to produce the corresponding fused pyridine derivatives.

Binucleophilic ReagentIntermediate Functional GroupFused Heterocyclic System
Hydrazine (H₂NNH₂)Amidine scripps.eduresearchgate.netnih.govTriazolo[4,3-a]pyridine 1-oxide
Hydroxylamine (H₂NOH)N-hydroxyamidine scripps.eduresearchgate.netnih.govOxadiazolo[4,3-a]pyridine 1-oxide
Guanidine (H₂NC(NH)NH₂)Guanyl scripps.eduresearchgate.netnih.govTriazino[4,3-a]pyridin-4-amine 1-oxide
2-Aminoethanol (H₂NCH₂CH₂OH)Amidate/ImidateImidazo[1,2-a]pyridine 1-oxide derivative
Ethylenediamine (H₂NCH₂CH₂NH₂)AmidineDihydropyrazino[1,2-a]pyridine 1-oxide derivative

Table 2: Potential fused heterocyclic systems synthesized from this compound.

Preparation of Hybrid Molecules for Material Science and Catalysis

The unique electronic and structural features of this compound make it an excellent precursor for advanced hybrid molecules with applications in material science and catalysis.

For Material Science: The bromo-substituent is a versatile handle for palladium-catalyzed cross-coupling reactions such as Suzuki, Stille, and Negishi couplings. researchgate.netnih.govacs.org These reactions allow for the precise installation of aryl, heteroaryl, or alkenyl groups at the 4-position. By coupling with appropriately functionalized partners (e.g., boronic acids or organostannanes), it is possible to construct extended π-conjugated systems. Such molecules are of significant interest for their potential use as organic semiconductors, components of organic light-emitting diodes (OLEDs), and other optoelectronic devices. The strong dipole moment and electron-withdrawing characteristics of the cyanopyridine N-oxide core can be used to tune the electronic properties of the final material.

For Catalysis: Pyridine N-oxides are well-established as effective ligands in coordination chemistry and organocatalysis. researchgate.netnih.govnih.gov The oxygen atom of the N-oxide group is a strong Lewis base and can coordinate to a variety of metal centers. In this compound, the nitrogen atom of the cyano group can also participate in coordination, allowing the molecule to act as a bidentate or bridging ligand. This can be exploited to create novel metal complexes with tailored catalytic activities. These complexes may find use in a range of transformations, including oxidation reactions, C-C bond formation, and asymmetric catalysis. nih.gov The ability to tune the electronic environment of the metal center by modifying the pyridine scaffold makes this a promising approach for catalyst design.

Synthetic StrategyReagent/PartnerHybrid Molecule TypePotential Application
Suzuki CouplingPhenylboronic Acid4-Aryl-2-cyanopyridine 1-oxideOrganic Electronics, OLEDs
Sonogashira CouplingPhenylacetylene4-Alkynyl-2-cyanopyridine 1-oxideConjugated Polymers, Molecular Wires
Metal CoordinationCopper(II) SulfateMetal-Organic ComplexHomogeneous Catalysis
PolymerizationDivinylbenzene (via coupling)Coordinated PolymerHeterogeneous Catalysis, Gas Storage

Table 3: Synthesis of hybrid molecules from this compound for material science and catalysis.

Computational and Theoretical Insights into 4 Bromo 2 Cyanopyridine 1 Oxide

Density Functional Theory (DFT) Studies on Electronic Structure and Reactivity

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, enabling the accurate calculation of molecular properties. While direct DFT studies on 4-bromo-2-cyanopyridine 1-oxide are not readily found, research on analogous compounds provides a framework for understanding its electronic nature. Studies on various substituted pyridine (B92270) N-oxides have shown that DFT methods, such as B3LYP, are effective in predicting their geometries and electronic properties.

The electronic character of this compound is shaped by the interplay of its substituents. The N-oxide group is a strong electron-donating group through resonance, while the cyano group at the 2-position and the bromine atom at the 4-position are both electron-withdrawing. This complex substitution pattern is expected to significantly influence the molecule's electronic landscape.

Analysis of Molecular Orbitals and Charge Distribution

The distribution of molecular orbitals, particularly the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), is crucial for understanding a molecule's reactivity. For pyridine N-oxides, the HOMO is typically a π-orbital with significant contributions from the ring and the N-oxide oxygen, while the LUMO is a π*-antibonding orbital.

In this compound, the electron-withdrawing cyano and bromo groups are expected to lower the energies of both the HOMO and LUMO compared to unsubstituted pyridine N-oxide. The precise energy levels and spatial distribution of these orbitals would require specific DFT calculations.

The charge distribution in the molecule is also heavily influenced by its substituents. The N-oxide oxygen atom carries a partial negative charge, while the nitrogen atom of the pyridine ring is positively charged. The electron-withdrawing nature of the cyano and bromo groups will further polarize the molecule, affecting its dipole moment and intermolecular interactions.

A hypothetical representation of key calculated electronic properties for this compound, based on trends observed in related compounds, is presented in the table below.

PropertyPredicted Value/Characteristic
HOMO Energy Lowered relative to pyridine N-oxide
LUMO Energy Lowered relative to pyridine N-oxide
HOMO-LUMO Gap Modified by the combined electronic effects of the substituents
Charge on N-oxide Oxygen Partial Negative
Charge on Pyridine Nitrogen Partial Positive
Dipole Moment Significant, influenced by the vector sum of bond dipoles

Prediction of Reaction Pathways and Transition States

Computational chemistry can be used to model reaction mechanisms, identifying transition states and calculating activation energies. For pyridine N-oxides, reactions can occur at the N-oxide oxygen, the pyridine ring, or the substituents.

The presence of the bromo and cyano groups in this compound suggests several potential reaction pathways. For example, nucleophilic aromatic substitution could occur at the positions activated by the electron-withdrawing groups. DFT calculations would be invaluable in predicting the most likely sites of attack and the energy barriers for such reactions. These calculations would involve locating the transition state structures and computing their energies relative to the reactants and products.

Quantum Chemical Modeling of Spectroscopic Properties

Quantum chemical methods are widely used to predict and interpret spectroscopic data, such as NMR, IR, and UV-Vis spectra. While experimental spectra for this compound are available from commercial suppliers, detailed theoretical assignments are not present in the literature.

Theoretical calculations could provide a detailed assignment of the vibrational modes in the IR spectrum and predict the chemical shifts in the 1H and 13C NMR spectra. Such calculations would be instrumental in confirming the structure of the molecule and understanding the influence of the substituents on its spectroscopic signatures.

In Silico Screening and Virtual Design of Novel Derivatives

The core structure of this compound can serve as a scaffold for the in silico design of new molecules with desired properties. Virtual screening techniques, which involve docking large libraries of virtual compounds into the active site of a biological target, could be employed to identify potential applications in drug discovery.

By modifying the substituents on the pyridine N-oxide ring, it is possible to tune the molecule's electronic and steric properties. For instance, replacing the bromine atom with other functional groups could lead to derivatives with enhanced biological activity or improved material properties. Computational methods can guide this design process by predicting the properties of these virtual derivatives before their synthesis, thus saving time and resources.

Advanced Analytical and Spectroscopic Characterization Techniques in Research on 4 Bromo 2 Cyanopyridine 1 Oxide

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for elucidating the precise molecular structure of 4-Bromo-2-cyanopyridine 1-oxide in solution. By analyzing the magnetic properties of its atomic nuclei, primarily ¹H and ¹³C, researchers can map out the connectivity and chemical environment of each atom.

The ¹H NMR spectrum of this compound is expected to show three distinct signals in the aromatic region, corresponding to the three protons on the pyridine (B92270) ring. The N-oxide group generally causes a significant downfield shift for protons at the alpha (2 and 6) and gamma (4) positions compared to the parent pyridine. However, in this molecule, the substituents at positions 2 and 4 remove those protons. The expected signals would correspond to the protons at C3, C5, and C6. The proton at C6, being adjacent to the electron-donating N-oxide and the nitrogen atom, would likely appear at the most downfield position. The proton at C5 would be influenced by the adjacent bromine atom, and the C3 proton would be adjacent to the cyano group.

The ¹³C NMR spectrum provides complementary information, showing six distinct carbon signals. The chemical shifts are highly influenced by the attached functional groups. The carbon atom of the cyano group (C≡N) typically appears around 115-120 ppm. The carbon attached to the bromine (C4) would be shifted, while the carbons adjacent to the N-oxide group (C2 and C6) would also show characteristic shifts.

A predicted assignment of NMR signals, based on data from analogous compounds like 3-bromopyridine (B30812) N-oxide and 4-cyanopyridine (B195900), is presented below.

Predicted NMR Data for this compound

Atom Predicted ¹H Chemical Shift (ppm) Predicted ¹³C Chemical Shift (ppm)
H3 8.1 - 8.3 125 - 128
H5 7.8 - 8.0 128 - 131
H6 8.4 - 8.6 138 - 141
C2 - 135 - 138
C3 - 125 - 128
C4 - 120 - 123
C5 - 128 - 131
C6 - 138 - 141

Note: These are predicted values based on known substituent effects and data from similar compounds. Actual experimental values may vary.

To unambiguously assign the proton and carbon signals, a suite of two-dimensional (2D) NMR experiments is utilized.

COSY (Correlation Spectroscopy): This experiment reveals proton-proton (¹H-¹H) coupling correlations. For this compound, a COSY spectrum would show a cross-peak between the signals for H5 and H6, confirming their adjacent positions on the pyridine ring. No correlation would be expected for H3 with H5, confirming the substitution pattern.

HMQC (Heteronuclear Multiple Quantum Coherence): This technique correlates directly bonded proton and carbon atoms. It would be used to definitively link the signals of H3, H5, and H6 in the ¹H spectrum to their corresponding carbon signals (C3, C5, and C6) in the ¹³C spectrum.

NOE (Nuclear Overhauser Effect): NOE spectroscopy identifies protons that are close in space, regardless of whether they are bonded. This can help confirm spatial relationships and assignments within the molecule.

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry is a key technique for determining the molecular weight and confirming the elemental composition of this compound. The compound has a molecular formula of C₆H₃BrN₂O, corresponding to a precise molecular weight of approximately 199.005 g/mol .

High-resolution mass spectrometry (HRMS) can confirm this mass to within a few parts per million, providing strong evidence for the assigned formula. The presence of bromine is readily identified by its characteristic isotopic pattern, with two major isotopes, ⁷⁹Br and ⁸¹Br, in nearly a 1:1 natural abundance. This results in two molecular ion peaks (M⁺ and M+2) of almost equal intensity, separated by two mass units.

The fragmentation pattern observed in the mass spectrum gives valuable structural information. For pyridine N-oxides, a characteristic fragmentation is the loss of an oxygen atom, resulting in a significant [M-16]⁺ peak. Other likely fragmentations for this compound include:

Loss of CO, a common fragmentation for heterocyclic N-oxides.

Cleavage of the bromine atom, leading to an [M-Br]⁺ fragment.

Loss of the cyano group, resulting in an [M-CN]⁺ fragment.

Infrared (IR) and Raman Spectroscopy for Functional Group Identification

Infrared (IR) and Raman spectroscopy are complementary techniques used to identify the functional groups within a molecule by probing their vibrational modes.

For this compound, the key vibrational modes are associated with the cyano group, the N-oxide bond, the carbon-bromine bond, and the aromatic pyridine ring.

C≡N Stretch: The cyano group has a very strong and sharp absorption in the IR spectrum, typically appearing in the range of 2220-2240 cm⁻¹. This is often a prominent and easily identifiable peak.

N-O Stretch: The N-oxide bond gives rise to a strong vibration, usually found between 1200 and 1300 cm⁻¹. Its exact position can be sensitive to other substituents on the ring.

Aromatic Ring Vibrations: The C-C and C-N stretching vibrations of the pyridine ring appear in the 1400-1600 cm⁻¹ region. C-H bending vibrations (both in-plane and out-of-plane) occur at lower frequencies.

C-Br Stretch: The carbon-bromine bond vibration is typically found in the far-infrared region, usually between 500 and 600 cm⁻¹.

Expected Vibrational Frequencies for this compound

Functional Group Vibrational Mode Expected Wavenumber (cm⁻¹) Typical Intensity
Aromatic C-H Stretch 3000 - 3100 Medium-Weak
Cyano (C≡N) Stretch 2220 - 2240 Strong, Sharp
Aromatic Ring C=C, C=N Stretch 1400 - 1600 Medium-Strong
N-Oxide (N-O) Stretch 1200 - 1300 Strong
Aromatic C-H Out-of-plane bend 700 - 900 Strong

Raman spectroscopy provides complementary data and is particularly useful for identifying symmetric vibrations and the C≡N and C-Br bonds, which may show strong Raman signals.

X-ray Crystallography for Solid-State Structure Determination

X-ray crystallography is the definitive method for determining the three-dimensional structure of a molecule in the solid state. While a specific crystal structure for this compound is not publicly available, a detailed redetermination of the closely related 4-cyanopyridine N-oxide provides an excellent model for its expected solid-state characteristics.

Based on this related structure, the pyridine ring of this compound is expected to be essentially planar. The cyano and bromo substituents would lie nearly in the plane of the ring. The N-O bond length is a key parameter, typically around 1.30 Å in such compounds.

The crystal packing would be stabilized by a network of weak intermolecular interactions, rather than classical hydrogen bonds. These interactions likely include C-H···O and C-H···N weak hydrogen bonds, where the N-oxide oxygen and the cyano nitrogen act as acceptors. These interactions dictate how the molecules arrange themselves into a stable crystal lattice.

Crystallographic Data for the Analogous 4-Cyanopyridine N-oxide

Parameter Value
Crystal System Monoclinic
Space Group P2₁/c
a (Å) 7.8743
b (Å) 6.0582
c (Å) 12.1152
N-O Bond Length (Å) 1.2997

These data are for 4-cyanopyridine N-oxide and serve as a model for the expected structure of this compound.

Electrochemical Characterization (e.g., Cyclic Voltammetry)

Electrochemical methods like cyclic voltammetry (CV) are used to study the redox properties of a molecule, providing information about its electron-donating or -accepting capabilities. For this compound, CV would reveal the potentials at which the molecule can be oxidized or reduced.

The compound possesses several electroactive sites:

The N-Oxide Group: Pyridine N-oxides are readily reduced in an irreversible process, which typically involves the cleavage of the N-O bond.

The Cyano Group: The electron-withdrawing cyano group can undergo reduction at negative potentials.

The Bromo-substituted Ring: The carbon-bromine bond can be electrochemically cleaved via reduction.

A cyclic voltammogram of this compound would be expected to show one or more reduction peaks at negative potentials. By studying the peak potentials and currents, researchers can determine the reduction mechanism and assess the electronic influence of the bromo and cyano substituents on the redox stability of the pyridine N-oxide ring. Comparing its redox potential to that of unsubstituted pyridine N-oxide would quantify the electron-withdrawing effects of the substituents.

Broader Academic Impact and Future Research Trajectories

Potential for Methodological Advancements in Heterocyclic Synthesis

The structure of 4-Bromo-2-cyanopyridine 1-oxide makes it a valuable tool for the development of new synthetic methods, particularly in the realm of heterocyclic chemistry. The pyridine (B92270) N-oxide moiety is known to activate the pyridine ring, making it more susceptible to both nucleophilic and electrophilic attack compared to the parent pyridine. This enhanced reactivity can be harnessed to forge new carbon-carbon and carbon-heteroatom bonds under milder conditions.

The presence of the bromine atom at the 4-position is particularly significant. It serves as a versatile handle for a wide array of cross-coupling reactions, which are fundamental to modern organic synthesis. beilstein-journals.org Reactions such as Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig amination could be employed to introduce a diverse range of substituents at this position. The development of new catalytic systems that can efficiently couple this substrate, potentially with high functional group tolerance, represents a significant area for methodological advancement. numberanalytics.comnih.gov

Furthermore, the cyano group at the 2-position can be transformed into a variety of other functional groups, including amines, carboxylic acids, and amides, further expanding the synthetic utility of the molecule. nih.gov Research into selective transformations of the cyano group in the presence of the bromo and N-oxide functionalities could lead to more efficient and streamlined syntheses of complex pyridine derivatives. nih.gov

Interdisciplinary Research Opportunities (e.g., in advanced materials, photocatalysis, chemical biology)

The unique electronic properties and reactivity of this compound position it as a promising candidate for interdisciplinary research, bridging organic synthesis with materials science, photocatalysis, and chemical biology.

Advanced Materials: Pyridine derivatives are integral components of various functional materials, including polymers, dyes, and liquid crystals. The polar N-oxide and the potential for extensive functionalization through the bromo and cyano groups allow for the design and synthesis of novel materials with tailored electronic and photophysical properties. For instance, incorporating this moiety into polymer backbones could lead to materials with enhanced thermal stability or specific conductive properties.

Photocatalysis: Pyridine N-oxides have recently emerged as key players in the field of photocatalysis. nih.govacs.orgnih.gov They can act as competent oxidants in photoredox cycles, enabling a range of transformations, including C-H functionalization. nih.govacs.org The specific electronic nature of this compound could be exploited in the design of new photocatalytic cycles. Research could explore its ability to mediate novel radical-based reactions under visible light irradiation, offering a greener and more sustainable approach to chemical synthesis. tandfonline.comrsc.org

Chemical Biology: The pyridine scaffold is a common motif in biologically active molecules and pharmaceuticals. researchgate.netnih.gov The N-oxide functionality can improve properties such as solubility and metabolic stability. acs.org this compound could serve as a versatile starting material for the synthesis of new bioactive compounds. The bromo and cyano groups provide sites for the introduction of various pharmacophores, enabling the creation of libraries of compounds for screening against different biological targets. Its potential as a building block for anticancer agents or kinase inhibitors, given the prevalence of cyanopyridine cores in such molecules, is a particularly promising avenue. nih.gov

Untapped Reactivity Profiles and Novel Transformations of this compound

Beyond its established roles, this compound likely possesses untapped reactivity profiles that could lead to the discovery of novel chemical transformations. The interplay between the three functional groups could give rise to unique and unexpected chemical behavior.

One area of potential exploration is the investigation of intramolecular cyclization reactions. Depending on the reagents and reaction conditions, it may be possible to induce reactions between the substituents or with the pyridine ring itself to form novel fused heterocyclic systems.

Furthermore, the reactivity of the pyridine N-oxide as a "traceless" activating group could be further explored. thieme-connect.de For example, reactions that proceed via functionalization at the 2- or 6-position, followed by deoxygenation, could provide access to highly substituted pyridines that are otherwise difficult to synthesize. The influence of the bromo and cyano groups on the regioselectivity of such reactions would be a key area of investigation.

The exploration of cycloaddition reactions involving the pyridine N-oxide moiety is another promising frontier. arkat-usa.org While [3+2] cycloadditions with certain dipolarophiles are known for pyridine N-oxides, the specific substitution pattern of this molecule could lead to new reactivity and the formation of novel polycyclic architectures.

Q & A

Basic: What are the established synthetic routes for 4-Bromo-2-cyanopyridine 1-oxide, and what are the critical reaction parameters?

Methodological Answer:
The synthesis of this compound typically involves functionalization of pyridine 1-oxide derivatives. A key approach is the cyanation of brominated pyridine 1-oxide precursors. For example, alkylation of pyridine 1-oxide with methyl fluorosulfonate generates reactive intermediates that can undergo nucleophilic substitution with cyanide ions, as demonstrated in analogous reactions with 3-hydroxymethylpyridine 1-oxide . Critical parameters include:

  • Temperature control : Reactions often require reflux conditions (e.g., in ethylene chloride).
  • Reagent stoichiometry : Excess cyanide (e.g., KCN) ensures complete substitution.
  • Protection of sensitive groups : The N-oxide group must remain stable under alkylation/cyanation conditions .

Basic: How does the N-oxide group influence the compound's acidity compared to non-oxidized analogs?

Methodological Answer:
The N-oxide group significantly lowers the pKa of pyridine derivatives due to electron-withdrawing effects. For instance, pyridine 1-oxide derivatives like 4-Hydroxypyridine 1-oxide exhibit pKa values ~2.45, whereas non-oxidized pyridines (e.g., pyridine) have pKa ~5.2. This enhanced acidity facilitates deprotonation under mild basic conditions, enabling regioselective reactions at the α- or γ-positions. Researchers should use pH-dependent NMR titrations to measure acidity in non-aqueous solvents (e.g., DMSO) for precise comparisons .

Advanced: How can researchers resolve contradictions in spectroscopic data when confirming derivatives synthesized from this compound?

Methodological Answer:
Contradictions in NMR or IR data often arise from unexpected regiochemistry or tautomerism. To resolve these:

  • X-ray crystallography : Definitive structural confirmation, as used for 3-alkylated pyridine 1-oxide derivatives .
  • 2D NMR (COSY, NOESY) : Assigns coupling patterns and spatial proximity of substituents.
  • Isotopic labeling : Track cyanide incorporation via 13C^{13}\text{C}-NMR to confirm substitution sites.
  • Computational modeling (DFT) : Predict spectral profiles and compare with experimental data .

Advanced: What mechanistic considerations explain unexpected byproducts in cyanation reactions with this compound?

Methodological Answer:
Unexpected products, such as rearranged 3-alkylated derivatives, may result from competing reaction pathways. For example, methyl fluorosulfonate can generate 1-alkoxypyridinium intermediates that undergo [1,2]- or [1,3]-shifts before cyanide attack. To minimize byproducts:

  • Kinetic control : Use low temperatures to favor direct substitution over rearrangement.
  • Steric modulation : Bulky substituents at the 3-position can suppress shifts.
  • In-situ monitoring (HPLC-MS) : Track reaction progress to identify intermediates .

Basic: What spectroscopic techniques are most effective for characterizing this compound?

Methodological Answer:

  • 1H^1\text{H} and 13C^{13}\text{C} NMR : Identify substitution patterns (e.g., bromine and cyano groups cause distinct deshielding). For example, the cyano group at C2 shifts C4-Br signals upfield due to conjugation effects .
  • IR spectroscopy : Confirm N-oxide (1250–1300 cm1^{-1}) and cyano (2200–2250 cm1^{-1}) groups.
  • Mass spectrometry (HRMS) : Verify molecular weight (199.01 g/mol) and isotopic patterns from bromine .

Advanced: How can regioselectivity be optimized in cross-coupling reactions using this compound?

Methodological Answer:
The bromine atom at C4 is electronically activated for cross-coupling (e.g., Suzuki, Buchwald-Hartwig). To enhance selectivity:

  • Ligand selection : Bulky ligands (e.g., XPhos) favor coupling at C4 by sterically blocking C2.
  • Solvent effects : Polar aprotic solvents (DMF, DMSO) stabilize transition states for oxidative addition.
  • Pre-complexation : Use Pd(0) catalysts pre-complexed with the N-oxide to direct coupling to the brominated site .

Basic: What are the stability considerations for storing and handling this compound?

Methodological Answer:

  • Moisture sensitivity : Store under inert gas (argon) with desiccants (silica gel) to prevent hydrolysis of the cyano group.
  • Light sensitivity : Amber glassware prevents photodegradation of the N-oxide moiety.
  • Temperature : Store at –20°C for long-term stability; avoid repeated freeze-thaw cycles .

Advanced: How does the electronic interplay between bromine and cyano groups affect reactivity in nucleophilic aromatic substitution?

Methodological Answer:
The electron-withdrawing cyano group at C2 enhances the electrophilicity of C4-Br, enabling nucleophilic substitution under milder conditions. However, competing resonance effects from the N-oxide can redirect reactivity. To exploit this:

  • Kinetic vs. thermodynamic control : Use low temperatures for C4 substitution or heat to favor C2 reactions.
  • DFT calculations : Map frontier molecular orbitals (FMOs) to predict reactive sites .

Basic: What are the key differences in reactivity between this compound and its non-oxidized analog?

Methodological Answer:
The N-oxide group:

  • Increases susceptibility to electrophilic attack at C3/C5 due to electron-rich oxygen.
  • Stabilizes negative charges in intermediates (e.g., Meisenheimer complexes), facilitating nucleophilic substitution.
  • Reduces basicity, allowing reactions in acidic media without protonation .

Advanced: What strategies mitigate toxicity risks during large-scale synthesis?

Methodological Answer:

  • Engineering controls : Use closed-system reactors to avoid inhalation of cyanide byproducts.
  • PPE : Nitrile gloves and respirators with organic vapor cartridges.
  • Waste treatment : Neutralize cyanide with FeSO4_4 or H2_2O2_2 before disposal .

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